molecular formula C32H30N6O6S2 B2559903 N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 393586-12-4

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

Cat. No. B2559903
CAS RN: 393586-12-4
M. Wt: 658.75
InChI Key: WXSSPQSAUIIXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C32H30N6O6S2 and its molecular weight is 658.75. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound of interest, while not directly referenced in available literature, is related to complex chemical structures involved in various synthetic and biological activity studies. For instance, the synthesis of novel compounds with potential antibacterial properties has been explored through derivatives of 1,3,4-oxadiazoles, where substituents similar in complexity to the specified compound have been evaluated for their microbial inhibition capabilities. This suggests a potential research application of the specified compound in the synthesis of new antibacterial agents (Aghekyan et al., 2020).

Crystal Structure Analysis

Additionally, the study of crystal structures and Hirshfeld surface analysis of complex molecules, including those with dihydro-1H-pyrazole carboxamide structures, offers insight into the potential for detailed structural analysis of the specified compound. Such analyses contribute to a deeper understanding of molecular interactions and stability, indicating the compound's relevance in materials science and molecular engineering (Prabhuswamy et al., 2016).

Anti-Inflammatory and Analgesic Properties

Research on benzodifuran derivatives has shown promising anti-inflammatory and analgesic activities, suggesting that similarly structured compounds, like the one , could be explored for their potential in treating inflammation and pain. These studies highlight the significance of intricate molecular design in developing new pharmaceutical agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antiprotozoal Activities

The development of azole derivatives, including triazoles, has been investigated for their antimicrobial properties. Such research underscores the potential of the specified compound in contributing to the discovery of new antimicrobial and antiprotozoal agents, given its structural complexity and potential for biological activity modulation (Başoğlu et al., 2013).

Metallation Properties and Synthetic Applications

Investigations into the metallation properties of novel imidate derivatives of thiophene and furan have been conducted, providing insights into the synthetic versatility and applications of complex molecules similar to the one specified. These studies are crucial for the development of new synthetic methodologies and the creation of compounds with unique properties (Barcock et al., 1994).

properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N6O6S2/c1-41-24-11-5-4-10-22(24)37-28(18-33-31(40)26-13-7-15-44-26)34-35-32(37)46-19-29(39)38-23(17-21(36-38)27-14-8-16-45-27)20-9-6-12-25(42-2)30(20)43-3/h4-16,23H,17-19H2,1-3H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSSPQSAUIIXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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